molecular formula C8H7N5O2 B2863899 2-amino-4-(1H-tetrazol-1-yl)benzoic acid CAS No. 924858-83-3

2-amino-4-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B2863899
CAS No.: 924858-83-3
M. Wt: 205.177
InChI Key: YIJKTLBTUJWQNW-UHFFFAOYSA-N
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Description

Significance and Research Trajectories within Contemporary Organic and Medicinal Chemistry

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can offer improved therapeutic profiles. Compounds that merge aromatic systems with nitrogen-rich heterocycles are of particular interest due to their diverse biological activities. researchgate.net The structure of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid is emblematic of a class of compounds with potential applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. researchgate.net

The presence of the tetrazole ring, a well-established pharmacophore, suggests that this compound could be a valuable building block in the synthesis of more complex, drug-like molecules. beilstein-journals.orghilarispublisher.com Research trajectories for a compound of this nature would likely involve its synthesis and subsequent evaluation for a range of biological activities. The amino and carboxylic acid functional groups provide convenient handles for further chemical modification, allowing for the creation of a library of derivatives to explore structure-activity relationships.

Overview of Advanced Tetrazole-Containing Benzoic Acid Derivatives in Current Research Paradigms

Tetrazole-containing benzoic acid derivatives are a cornerstone of modern drug discovery. nih.govnih.gov The tetrazole moiety is often employed as a bioisosteric replacement for a carboxylic acid, a strategy that can lead to compounds with enhanced metabolic stability and improved pharmacokinetic profiles. hilarispublisher.com A notable example is the drug valsartan (B143634), an angiotensin II receptor blocker used to treat high blood pressure, which features a tetrazole group. nih.gov

Current research paradigms are focused on the development of novel synthetic methodologies to access diverse tetrazole-containing scaffolds. beilstein-journals.org These methods include multicomponent reactions and late-stage functionalization of nitrile precursors. beilstein-journals.org The resulting compounds are then screened for a wide array of biological targets, with a significant number of tetrazole derivatives being investigated as potential anticancer agents. nih.gov

Interactive Data Table: Examples of Biologically Active Tetrazole-Containing Compounds
Compound NameTherapeutic AreaKey Structural Feature
ValsartanAntihypertensiveBiphenyl-tetrazole
LosartanAntihypertensiveImidazole-tetrazole
CefazolinAntibioticTetrazolyl-acetyl side chain
PemetrexedAnticancerPyrrolo[2,3-d]pyrimidine with a tetrazole bioisostere

Fundamental Principles of Tetrazole Bioisosterism with Carboxylic Acids in Chemical Biology and Drug Discovery Research

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a fundamental strategy in drug design. The tetrazole ring is a classic non-classical bioisostere of the carboxylic acid group. beilstein-journals.org This is due to several key similarities:

Acidity: The pKa of a 1H-tetrazole is comparable to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH. hilarispublisher.com This is crucial for maintaining interactions with biological targets that rely on an acidic group.

Size and Shape: The tetrazole ring is sterically similar to the carboxylic acid group, enabling it to fit into the same binding pockets of enzymes and receptors.

Electronic Properties: The delocalized electron system of the tetrazole ring mimics the resonance stabilization of the carboxylate anion.

The replacement of a carboxylic acid with a tetrazole can offer several advantages in drug discovery:

Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids. nih.gov

Intellectual Property: The creation of novel tetrazole-containing analogues of existing drugs can lead to new intellectual property.

Interactive Data Table: Comparison of Carboxylic Acid and Tetrazole Properties
PropertyCarboxylic Acid1H-Tetrazole
pKa~4-5~4-5
Hydrogen BondingAcceptor/DonorAcceptor/Donor
Metabolic StabilityProne to metabolismGenerally stable
LipophilicityLowerHigher

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-7-3-5(13-4-10-11-12-13)1-2-6(7)8(14)15/h1-4H,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJKTLBTUJWQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure for 2 Amino 4 1h Tetrazol 1 Yl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 2D NMR, Solid-State NMR, GIAO-B3LYP Calculated Spectra)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the benzoic acid ring, the amino group, and the tetrazole ring. The aromatic protons will appear as a complex splitting pattern in the downfield region, typically between 6.5 and 8.0 ppm, with their exact shifts and coupling constants determined by the substitution pattern. The amino group protons are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The proton on the tetrazole ring will exhibit a characteristic singlet further downfield, often above 8.5 ppm.

The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carboxyl carbon is typically observed in the 165-175 ppm range. docbrown.info The aromatic carbons will have signals between 110 and 150 ppm, with the carbon attached to the amino group showing a characteristic upfield shift due to its electron-donating nature. The carbon atom of the tetrazole ring will have a specific chemical shift that is sensitive to the electronic environment.

For complex structures or for definitive assignment of resonances, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively.

Theoretical calculations of NMR spectra using methods like the Gauge-Independent Atomic Orbital (GIAO) approach at the B3LYP level of theory are powerful predictive tools. mdpi.comnih.govnih.govnih.gov These calculations can provide theoretical chemical shifts that, when compared with experimental data, aid in the accurate assignment of complex spectra and can help in the conformational analysis of the molecule in solution. mdpi.comresearchgate.net

Below is a table of expected ¹³C NMR chemical shifts for the core structure based on data from related aminobenzoic acids and tetrazole-containing compounds. docbrown.info

Carbon Atom Expected Chemical Shift (ppm)
Carboxyl (C=O)167 - 172
C-NH₂148 - 154
C-Tetrazole140 - 145
Aromatic CH113 - 132
Tetrazole CH~150

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interaction Mapping (e.g., Fourier Transform Infrared (FTIR), Raman Spectroscopy, Matrix Isolation Techniques)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers profound insights into the functional groups, conformational isomers, and intermolecular interactions of this compound.

The FTIR spectrum is expected to be rich with characteristic absorption bands. The O-H stretch of the carboxylic acid will appear as a very broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. The N-H stretching vibrations of the primary amino group are anticipated to present as two distinct bands in the 3300-3500 cm⁻¹ range. researchgate.net The C=O stretching of the carboxylic acid will give a strong, sharp absorption band around 1680-1710 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The tetrazole ring itself has a series of characteristic skeletal vibrations. For instance, N=N and C=N stretching modes within the tetrazole ring are expected in the 1200-1500 cm⁻¹ region, while ring breathing and deformation modes will appear at lower wavenumbers. mdpi.comresearchgate.net

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are typically weak in Raman spectra, the aromatic ring vibrations and the symmetric vibrations of the tetrazole ring are often strong and well-defined.

Matrix isolation techniques, where molecules are trapped in an inert gas matrix at low temperatures, can be used to study the vibrational spectra of individual conformers without the influence of intermolecular interactions. mdpi.com This allows for a more direct comparison with theoretical calculations of vibrational frequencies, aiding in the assignment of complex spectra and the understanding of conformational preferences. mdpi.comsemanticscholar.org Theoretical calculations, for instance using DFT methods, are crucial for assigning the observed vibrational modes to specific molecular motions. mdpi.comnih.gov

A summary of expected characteristic vibrational frequencies is presented in the table below. researchgate.netmdpi.commdpi.comresearchgate.net

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)FTIR
N-H Stretch (Amino)3300 - 3500FTIR
Aromatic C-H Stretch3000 - 3100FTIR, Raman
C=O Stretch (Carboxylic Acid)1680 - 1710FTIR
Aromatic C=C Stretch1450 - 1600FTIR, Raman
Tetrazole Ring Vibrations1000 - 1500FTIR, Raman

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), LC-MS)

Mass spectrometry is a critical analytical technique for determining the precise molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition with high confidence. For this compound (C₈H₇N₅O₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Electron Ionization (EI) mass spectrometry would likely lead to extensive fragmentation. The fragmentation pattern can provide valuable structural information. Key fragmentation pathways for this molecule would include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ ion.

Loss of a carboxyl group (•COOH) , leading to an [M-45]⁺ ion. libretexts.org

Decarboxylation (loss of CO₂) , producing an [M-44]⁺ ion.

Fragmentation of the tetrazole ring , which characteristically involves the loss of a molecule of nitrogen (N₂), resulting in an [M-28]⁺ fragment. This is a common fragmentation pathway for tetrazoles. nih.gov

Cleavage of the bond between the benzoic acid ring and the tetrazole ring .

Tandem Mass Spectrometry (MS/MS) can be used to further investigate the fragmentation pathways. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation to generate a series of product ions. This provides a more detailed picture of the molecule's connectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of this compound in complex mixtures, allowing for its separation from other components before detection by the mass spectrometer.

The table below summarizes some of the expected key fragments in the mass spectrum of this compound.

Fragment Description Expected m/z
[M]⁺Molecular Ion205
[M-OH]⁺Loss of hydroxyl radical188
[M-N₂]⁺Loss of nitrogen from tetrazole ring177
[M-COOH]⁺Loss of carboxyl group160
[C₇H₆N₅]⁺Benzoic acid ring cleavage158
[C₆H₄NH₂COOH]⁺Tetrazole ring cleavage137

Single Crystal X-ray Diffraction for Definitive Solid-State Structure, Crystal Packing, and Intermolecular Hydrogen Bonding Analysis

For this compound, a similar intricate network of hydrogen bonds is expected to dominate the crystal packing. The presence of the amino group introduces an additional hydrogen bond donor, which would likely lead to the formation of a complex three-dimensional supramolecular architecture. The N-H of the amino group can form hydrogen bonds with the nitrogen atoms of the tetrazole ring or the oxygen atoms of the carboxylic acid group of adjacent molecules.

The analysis of the crystal packing reveals how the molecules arrange themselves in the solid state, which is crucial for understanding physical properties such as solubility and melting point. The dihedral angle between the plane of the benzoic acid ring and the tetrazole ring is also a key parameter obtained from X-ray diffraction data, providing information about the molecule's conformation.

The table below presents typical crystallographic data that would be obtained from a single-crystal X-ray diffraction study, using the data for 3-(1H-tetrazol-5-yl)benzoic acid as a representative example. nih.gov

Parameter Representative Value (for 3-(1H-tetrazol-5-yl)benzoic acid)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.2501 (10)
b (Å)16.805 (3)
c (Å)9.3290 (18)
β (°)99.188 (3)
Volume (ų)812.5 (3)
Z4

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis Spectroscopy) for Investigating Electronic Transitions

Electronic absorption and emission spectroscopy, primarily UV-Vis spectroscopy, are used to investigate the electronic transitions within this compound. The UV-Vis spectrum is governed by the presence of chromophores, which in this molecule are the substituted benzene (B151609) ring and the tetrazole ring.

The parent compound, 4-aminobenzoic acid, exhibits characteristic absorption maxima. sielc.com The presence of the electron-donating amino group and the electron-withdrawing carboxyl group on the benzene ring leads to intramolecular charge transfer transitions. The UV spectrum of 4-aminobenzoic acid typically shows two main absorption bands, one around 226 nm and another, more intense band around 278 nm. sielc.com

The introduction of the tetrazole ring at the 4-position will influence the electronic structure and, consequently, the UV-Vis spectrum. The tetrazole ring itself has π → π* and n → π* transitions. The conjugation of the tetrazole ring with the aminobenzoic acid system is expected to cause a shift in the absorption maxima, likely a bathochromic (red) shift to longer wavelengths, and may also affect the intensity of the absorption bands.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and to assign the observed bands to specific electronic transitions, such as HOMO-LUMO transitions. nih.gov These calculations can also provide insights into how the solvent environment might affect the absorption spectrum. researchgate.net

The table below summarizes the expected UV-Vis absorption maxima for this compound, based on the known spectrum of 4-aminobenzoic acid and the expected influence of the tetrazole substituent. sielc.com

Transition Expected λₘₐₓ (nm) Description
π → π*~230 - 240High-energy transition within the aromatic system.
Intramolecular Charge Transfer~280 - 300Lower-energy transition involving charge transfer from the amino group to the rest of the conjugated system.

Computational and Theoretical Investigations of 2 Amino 4 1h Tetrazol 1 Yl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid. DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p), are used to optimize the molecule's geometry and calculate its electronic properties. materialsciencejournal.org

A key aspect of this analysis is the examination of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. materialsciencejournal.orgscience.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. bohrium.comresearchgate.net For similar aromatic compounds, these calculations reveal how substituents influence the electron distribution and the energy of these frontier orbitals. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO – EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of an atom to attract electrons.
Chemical Potential (μ) (EHOMO + ELUMO)/2Relates to the escaping tendency of electrons.
Global Hardness (η) (ELUMO – EHOMO)/2Measures resistance to change in electron distribution.
Global Softness (S) 1/(2η)Reciprocal of hardness, indicates high reactivity.

This table outlines the key global reactivity descriptors that can be calculated from HOMO and LUMO energies derived from DFT studies.

Molecular Modeling and Simulation Approaches for Conformational Landscape and Solution Behavior

Molecular modeling and simulation techniques are employed to explore the three-dimensional arrangements (conformations) available to this compound and how it behaves in different environments, such as in solution. The molecule's structure is not static; rotation around single bonds, such as the bond connecting the benzoic acid to the tetrazole ring, allows it to adopt various conformations.

Computational studies on related molecules, like 1-benzyl-5-amino-1H-tetrazole, have shown that DFT calculations can accurately reproduce the solid-state (crystal) structure. researchgate.net These studies often reveal that intermolecular forces, particularly hydrogen bonds, play a crucial role in stabilizing the crystal lattice. For instance, hydrogen bonds can form between the amino group and the nitrogen atoms of the tetrazole ring, leading to dimeric or more complex structures. researchgate.net

When investigating solution behavior, simulations can predict which conformation is most stable in a given solvent. The polarity of the solvent can significantly influence the preferred conformation. For example, studies on similar tetrazole derivatives suggest that in polar, aprotic solvents like DMSO, the monomeric form of the molecule is dominant, whereas in the solid state, intermolecular hydrogen-bonded structures are favored. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Elucidating Charge Distribution and Putative Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule and predict its reactivity. The MEP map displays regions of varying electrostatic potential on the molecule's surface. researchgate.net

For this compound, an MEP map would highlight:

Negative Regions (Red/Yellow): These areas have an excess of electrons and correspond to sites susceptible to electrophilic attack. Such regions would be expected around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid group, which are electronegative. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. The hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group would exhibit positive potential. researchgate.net

Neutral Regions (Green): These areas have a relatively neutral potential, often found over the aromatic benzene (B151609) ring.

The MEP map provides a visual guide to the molecule's reactivity, indicating where it is most likely to form hydrogen bonds or interact with biological receptors and other molecules.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Molecular Docking Studies for Predictive Binding to Biological Targets

QSAR and molecular docking are computational methods used to predict the biological activity of a compound and understand its interaction with specific protein targets.

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For a series of benzoic acid derivatives, QSAR studies have shown that properties like hydrophobicity, aromaticity, and the presence of specific functional groups can be conducive to inhibitory activity against certain enzymes. nih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into how steric and electrostatic fields of a molecule influence its activity. researchgate.netresearchgate.net

Molecular Docking simulates the binding of a small molecule (ligand), such as this compound, into the active site of a target protein. This technique predicts the preferred binding orientation and affinity (docking score). researchgate.net For example, docking studies on valsartan (B143634) derivatives, which also contain a tetrazole ring, have been performed to understand their binding with enzymes like urease. nih.gov These studies revealed that the tetrazole ring can form key interactions, such as hydrogen bonds and salt bridges, with amino acid residues in the active site. nih.gov Such analyses are crucial for rational drug design and for predicting the potential therapeutic targets of the compound. mdpi.com

TechniquePurposeKey Information Provided
QSAR Correlate chemical structure with biological activity.Predictive models for activity based on molecular descriptors (e.g., hydrophobicity, electronic properties). nih.gov
Molecular Docking Predict binding mode and affinity of a ligand to a receptor.Binding orientation, docking score, key intermolecular interactions (e.g., hydrogen bonds, salt bridges). nih.govmdpi.com

This table summarizes the purpose and outputs of QSAR and molecular docking studies.

Investigation of Tautomeric Forms and Positional Isomerism in the Gas and Condensed Phases

The tetrazole ring in this compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For a tetrazole ring, the proton can be located on different nitrogen atoms, leading to distinct isomers (e.g., 1H- and 2H-tetrazoles). lookchem.com

Furthermore, the presence of the amino group on the benzoic acid ring introduces the possibility of amino-imino tautomerism. Computational studies on simpler molecules like 5-amino-tetrazole have investigated the relative energies of various tautomers. nih.gov These studies, often performed at high levels of theory, calculate the energy barriers for the interconversion between different forms (e.g., amino- to imino- forms or 1H to 2H rearrangements on the tetrazole ring). nih.gov

The relative stability of these tautomers can be influenced by the phase (gas vs. condensed) and the solvent. lookchem.com For instance, N-substituted tetrazoles can exist as an equilibrium mixture of N1 and N2 tautomers in solution, with the position of the equilibrium depending on the solvent's polarity. lookchem.com Understanding the predominant tautomeric form is crucial as it can significantly affect the molecule's chemical properties and its ability to bind to biological targets.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Theoretical calculations can be used to predict the Nonlinear Optical (NLO) properties of molecules. NLO materials have applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser.

Computational chemistry, using methods like DFT, can calculate the first-order hyperpolarizability (β) of a molecule. Molecules with significant NLO properties often possess a strong donor-acceptor character, leading to a large change in dipole moment upon electronic excitation. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid and tetrazole groups in this compound suggests it could have potential NLO properties. While specific studies on this compound are not widely reported, the theoretical framework exists to compute these properties and assess its potential for NLO applications. rsc.orgsoton.ac.uk

Reactivity and Advanced Chemical Transformations of 2 Amino 4 1h Tetrazol 1 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality (e.g., Activation, Coupling)

The carboxylic acid group is a cornerstone for derivatization, primarily through activation and subsequent coupling with various nucleophiles. Direct condensation of the carboxylic acid is often inefficient, necessitating its conversion into a more reactive intermediate.

Activation: A common strategy is the conversion of the carboxylic acid to a highly reactive acyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a potent electrophile that readily reacts with a wide range of nucleophiles.

Coupling Reactions:

Esterification: The activated carboxylic acid can react with alcohols to form esters. This transformation is fundamental in creating prodrugs, where the ester linkage can be cleaved in vivo to release the active molecule. For instance, valsartan (B143634), a complex molecule also containing a tetrazole moiety, undergoes esterification to enhance its pharmacokinetic properties. nih.gov

Amidation: The formation of an amide bond is one of the most frequent transformations in pharmaceutical chemistry. researchgate.net This is accomplished by reacting the activated carboxylic acid with primary or secondary amines. A vast array of coupling reagents has been developed to facilitate this reaction under mild conditions, minimizing side reactions and preserving stereochemistry where applicable. These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445)/uronium salts (e.g., HBTU, HATU), generate a reactive acylating intermediate in situ. researchgate.netluxembourg-bio.com The choice of coupling agent and solvent system is crucial, especially when water is present, as hydrolysis of the activated intermediate can compete with aminolysis. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example Full Name Notes
Carbodiimides EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide Often used with additives like HOBt to suppress side reactions.
DCC N,N'-Dicyclohexylcarbodiimide Forms a urea (B33335) byproduct that can be difficult to remove.
Uronium/Phosphonium HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Highly efficient and widely used in peptide synthesis.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Known for its high reactivity, especially for hindered couplings.
Imidazolium CDI 1,1'-Carbonyldiimidazole A milder reagent that releases CO₂ as a byproduct.

Reactions at the Primary Amino Group (e.g., Acylation, Alkylation)

The primary amino group at the 2-position of the benzoic acid ring is a strong nucleophile and provides another key site for molecular elaboration. Its reactivity allows for the introduction of a wide variety of substituents through acylation and alkylation reactions.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative. This transformation is often used to modify the electronic properties of the molecule or to introduce specific functionalities. The N-acylation of unprotected amino acids is a well-established method, demonstrating the functional group tolerance of many acylation procedures. nih.gov

Alkylation: N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination involves the initial formation of a Schiff base (imine) between the amino group and a carbonyl compound, which is then reduced in situ to the corresponding secondary amine. Care must be taken in alkylation reactions, as the nucleophilic nitrogen atoms of the tetrazole ring could potentially compete with the primary amine, leading to a mixture of products. mdpi.com Chemoselectivity can often be controlled by modulating the reaction conditions, such as pH and the nature of the alkylating agent.

Chemical Modifications and Stability of the Tetrazole Ring System

Stability: The 1-aryl-1H-tetrazole system is generally robust and stable across a wide pH range and is resistant to many common oxidizing and reducing agents. thieme-connect.com This stability allows for chemical transformations to be performed on the carboxylic acid and amino groups without compromising the integrity of the heterocycle. However, tetrazoles are high-energy compounds and can undergo thermal decomposition at elevated temperatures. rsc.orgbeilstein-journals.org For example, studies on related tetrazoles show onsets of thermal decomposition occurring at temperatures ranging from approximately 115°C to over 240°C, depending on the specific structure and conditions. rsc.orgbeilstein-journals.org

Table 2: General Stability of the 1-Aryl-1H-Tetrazole Ring

Condition Stability Notes
Acidic (e.g., HCl, H₂SO₄) High Generally stable to acidic hydrolysis under moderate conditions.
Basic (e.g., NaOH, K₂CO₃) High The ring is stable to basic conditions.
Common Oxidants High Resistant to many common oxidizing agents.
Common Reductants High Resistant to many common reducing agents.
High Temperature Moderate to Low Can undergo exothermic decomposition, requires thermal safety assessment for large-scale synthesis. rsc.org

Modification: While the C-substituted tetrazole ring is generally unreactive towards electrophilic aromatic substitution, the remaining nitrogen atoms (N2, N3, and N4) possess lone pairs of electrons and can act as nucleophiles. Further alkylation of the 1-substituted tetrazole ring with an alkylating agent (e.g., an alkyl halide) can occur, leading to the formation of a cationic tetrazolium salt. The regioselectivity of this second alkylation depends on steric and electronic factors. mdpi.comrsc.org

Application of Cross-Coupling Reactions for the Synthesis of Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular frameworks from simpler precursors. libretexts.org While 2-amino-4-(1H-tetrazol-1-yl)benzoic acid itself is not a direct substrate for cross-coupling, halogenated derivatives of its precursors are ideal starting materials for building extended architectures using this chemistry.

The general strategy involves starting with a di-halogenated benzene (B151609) derivative, such as 2-amino-4-bromobenzoic acid or a related compound. One halogen can serve as a handle for a cross-coupling reaction, while the other functional groups (or their precursors) are carried through the synthesis.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an aryl halide. libretexts.org For example, a 5-bromo-2-aminobenzoic acid derivative could be coupled with various aryl, heteroaryl, or vinyl boronic acids to construct biaryl systems or introduce conjugated linkers. nih.govnih.gov The reaction is known for its high functional group tolerance, allowing unprotected amino groups to be present on the substrate under optimized conditions. nih.gov

Heck Reaction: The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene. wikipedia.org This method is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds. A halogenated precursor to the target molecule could be reacted with an alkene to append a new side chain, which could then be further functionalized. organic-chemistry.org

These cross-coupling strategies provide a modular approach to synthesizing a library of derivatives based on the this compound scaffold, allowing for systematic exploration of structure-activity relationships in drug discovery and materials science.

Table 3: Overview of Applicable Cross-Coupling Reactions

Reaction Name Electrophile (Substrate) Nucleophile Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Aryl-Br, Aryl-I, Aryl-Cl R-B(OH)₂ or R-B(OR)₂ Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Aryl-Aryl, Aryl-Vinyl
Heck Aryl-Br, Aryl-I Alkene Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Aryl-Vinyl

Systematic Exploration of Structure Activity Relationships Sar in 2 Amino 4 1h Tetrazol 1 Yl Benzoic Acid Analogs

Influence of Substituent Variations on Molecular Recognition and Bioactivity

The decoration of the core 2-amino-4-(1H-tetrazol-1-yl)benzoic acid structure with various substituents is a primary strategy for modulating molecular recognition and biological effect. The electronic properties and size of these appended groups can drastically alter how the molecule interacts with its biological target.

Research on analogous compounds has shown that the nature of substituents on the phenyl ring is a critical determinant of activity. nih.gov A clear trend often emerges where substituents with strong electron-withdrawing properties, such as nitro (–NO2) and chloro (–Cl) groups, enhance bioactivity. nih.gov This is often attributed to the formation of strong polar and hydrogen bond interactions with target proteins. nih.gov Conversely, the introduction of electron-donating groups like hydroxyl (–OH), methoxy (B1213986) (–OCH3), or small alkyl groups like methyl (–CH3) has been associated with lower potency. nih.gov

Furthermore, the lipophilicity of substituents plays a significant role. Studies on similar heterocyclic scaffolds have demonstrated that increasing lipophilicity can improve activity, whereas the addition of polar protic groups, such as a sulfonamide, may significantly diminish or eliminate it. nih.gov In a study of 4-(thiazol-5-yl)benzoic acid derivatives, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety not only maintained potent inhibitory activity but also led to a three- to six-fold increase in antiproliferative effects. nih.gov

These findings underscore a key principle: the bioactivity of this compound analogs can be finely tuned by the strategic placement of substituents with specific electronic and lipophilic characteristics.

Substituent/ModificationGeneral PropertyObserved Effect on BioactivityReference
Nitro (–NO2), Chloro (–Cl)Strongly Electron-Withdrawing, PolarIncreased Potency nih.gov
Hydroxyl (–OH), Methoxy (–OCH3)Electron-DonatingDecreased Potency nih.gov
Lipophilic GroupsHydrophobicImproved Activity nih.gov
Polar Protic Groups (e.g., Sulfonamide)Polar, Hydrogen Bond DonorEliminated Activity nih.gov
2-Halo-benzyloxy at position 3Bulky, LipophilicMaintained Potency, Increased Antiproliferative Effect nih.gov

Role of Positional Isomerism and Strategic Bioisosteric Replacements in Modulating Biological Interactions

Beyond simple substitution, the spatial arrangement of functional groups (positional isomerism) and the replacement of one group with another that has similar physicochemical properties (bioisosteric replacement) are powerful tools in drug design. nih.govnih.gov

Positional isomerism, such as altering the attachment points of the amino and tetrazole groups on the benzoic acid ring, can profoundly impact a molecule's three-dimensional shape. This, in turn, affects its complementarity to a receptor's binding site. For instance, in related inhibitor designs, replacing a carbon atom within the core benzene (B151609) ring with a nitrogen atom (creating an "azabenzene" analog) has been shown to yield compounds with potent inhibitory activity. nih.gov

The most significant bioisosteric replacement for this class of compounds is the use of the 1H-tetrazole ring itself as a surrogate for a carboxylic acid group. openaccessjournals.comdrughunter.com Tetrazoles and carboxylic acids share a similar planar geometry and, crucially, a comparable acidity (pKa ≈ 4.5), allowing them to engage in similar ionic and hydrogen-bonding interactions at a physiological pH. drughunter.comcambridgemedchemconsulting.com However, the tetrazole ring is generally more lipophilic than a carboxylate, which can influence properties like membrane permeability. researchgate.netnih.gov A key structural difference is that the hydrogen-bonding environment of a tetrazole extends approximately 1.2 Å further from the core of the molecule than that of a carboxylic acid. cambridgemedchemconsulting.com This subtle change in distance can lead to optimized interactions with a target receptor, sometimes resulting in a significant boost in potency. drughunter.com

The value of this strategy has been demonstrated in the development of MCL-1/BCL-xL inhibitors, where tetrazole analogs displayed binding affinities that were similar to or better than their carboxylic acid-containing counterparts. rsc.org

Original GroupBioisostereKey Physicochemical PropertiesImpact on Biological InteractionsReference
Carboxylic Acid (–COOH)1H-Tetrazole (–CN4H)Similar pKa (~4.5), increased lipophilicity.Maintains key acidic interactions; H-bond field extends ~1.2 Å further, potentially optimizing receptor fit and improving potency. drughunter.comcambridgemedchemconsulting.com
Carboxylic AcidAcylsulfonamideComparable pKa to carboxylic acid.Can produce similar or better binding affinities. rsc.org

Impact of Molecular Conformation and Dihedral Angles on Receptor Binding

Crystallographic studies of the closely related isomer, 2-(1H-tetrazol-1-yl)benzoic acid, reveal that the two rings are not coplanar, exhibiting a significant dihedral angle of 52.90°. researchgate.netnih.gov Similarly, in 4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid, the dihedral angle between the tetrazole and benzoyl rings is 45.97°. iucr.org This inherent twist is a defining structural feature of this molecular family.

This non-planar arrangement is crucial for bioactivity. It locks the molecule into a specific, relatively rigid conformation. This pre-organization reduces the entropic penalty that must be paid upon binding to a receptor, as the molecule does not need to "freeze" into a specific shape from a multitude of flexible options. The fixed spatial orientation of the amino, carboxyl, and tetrazole functionalities dictates the precise vectoral arrangement of hydrogen bond donors and acceptors, which must match a complementary pattern of residues in the receptor's binding pocket. Therefore, the dihedral angle is not merely a structural footnote but a central element that governs the molecule's ability to engage in the specific, high-affinity interactions required for a biological response.

Rational Design Principles for Optimizing Biological Target Engagement

The SAR insights gathered from studying this compound and its analogs converge into a set of rational design principles aimed at optimizing engagement with biological targets. nih.govresearchgate.net

Leverage Bioisosterism: The tetrazole moiety is a proven and effective bioisostere for the carboxylic acid group. beilstein-journals.org Its unique combination of comparable acidity and an extended hydrogen-bonding field should be exploited to maintain critical interactions while probing for potentially improved receptor fit and enhanced potency. cambridgemedchemconsulting.comrsc.org

Strategic Decoration with Functional Groups: The benzoic acid ring serves as a scaffold for substituents that can form additional, affinity-enhancing interactions. Design efforts should focus on incorporating groups with favorable electronic and lipophilic properties, such as electron-withdrawing halogens or lipophilic moieties, at positions that allow for productive contact with the target protein. nih.govnih.gov

Conformational Constraint: The inherent, non-coplanar geometry defined by the dihedral angle between the rings should be considered a key advantage. Future designs could seek to further rigidify the structure to lock it into the known bioactive conformation, thereby minimizing the entropic cost of binding and maximizing affinity.

Employ Computational Modeling: These principles can be powerfully augmented by computational methods. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific physicochemical properties (e.g., charge distribution, hydrophobicity, steric volume) with observed biological activity. nih.govresearchgate.net Such models can predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward the most promising compounds and accelerating the discovery process. nih.gov

By systematically applying these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound core to develop next-generation molecules with superior biological profiles.

Mechanistic Investigations of Select Biological Interactions

Molecular Mechanisms of Enzyme Inhibition

The structural motifs within 2-amino-4-(1H-tetrazol-1-yl)benzoic acid, particularly the tetrazole ring, are recognized for their role as a bioisostere for carboxylic acid groups. This substitution can be pivotal in the interaction with enzyme active sites, leading to inhibitory effects.

DNA Topoisomerase IV and Gyrase: While direct studies on this compound are not extensively documented in this context, research on analogous structures provides insight. Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that manage DNA topology and are validated targets for antibiotics. Inhibition often occurs at the ATP-binding site of the GyrB subunit of gyrase or the ParE subunit of topoisomerase IV. In medicinal chemistry, the 1H-tetrazol-5-yl moiety has been successfully used as a surrogate for a carboxylic acid group in designing novel DNA gyrase inhibitors. This substitution aims to maintain critical binding interactions while improving physicochemical properties.

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2): MTHFD2 is a mitochondrial enzyme overexpressed in various cancers, playing a crucial role in the one-carbon metabolism necessary for the synthesis of nucleotides and amino acids. nih.govfrontiersin.org Its inhibition is a promising strategy for anticancer therapy. frontiersin.org

Studies on diaminopyrimidine-based derivatives have demonstrated that the bioisosteric replacement of a carboxylic acid group with a 1H-tetrazole ring can significantly enhance inhibitory potency against MTHFD2. This enhancement is attributed to specific molecular interactions within the enzyme's binding site. For instance, the larger size of the tetrazole moiety can promote van der Waals interactions with hydrophobic residues like Val252 and Leu51. Furthermore, the tetrazole group can participate in hydrogen bonding; in the related MTHFD1 enzyme, a 1H-tetrazole moiety was observed to form a hydrogen bond with the amino acid residue Tyr240.

Table 1: Inhibitory Activity of Tetrazole-Containing Analogs against MTHFD Enzymes

Compound AnalogModificationMTHFD2 IC₅₀ (nM)MTHFD1 IC₅₀ (nM)Selectivity Index (MTHFD1/MTHFD2)
LY374571 (Parent)Contains γ-carboxylic acid806307.9
Analog 16aγ-carboxylic acid replaced with 1H-tetrazole221205.5
Analog 16bα- and γ-carboxylic acids replaced with 1H-tetrazole1503752.5

Interleukin 15 Receptor Alpha (IL-15Rα): Interleukin-15 (IL-15) is a cytokine that requires its receptor, IL-15Rα, for stability, secretion, and optimal biological activity. nih.govnih.gov The interaction between IL-15 and IL-15Rα is stabilized by salt bridges formed between arginine residues on IL-15Rα and glutamic acid residues on IL-15. nih.gov Benzoic acid derivatives have been investigated as potential small-molecule inhibitors that disrupt this interaction. nih.gov Studies have identified several active compounds that feature a benzoic acid core, suggesting that this scaffold can be used to present functional groups that interfere with the key salt bridges necessary for the IL-15/IL-15Rα complex formation. nih.gov While this compound itself has not been specifically detailed as an IL-15Rα inhibitor, its structural components align with the general characteristics of molecules being explored for this target.

Ligand-Receptor Binding and Activation Pathways at a Molecular Level

The biological activity of a compound is fundamentally dictated by its ability to bind to a specific receptor or enzyme active site. This binding is governed by a range of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific three-dimensional arrangement of functional groups on the ligand determines its affinity and specificity for the receptor's binding pocket, which is a conserved pocket of amino acids. nih.gov

In the case of enzyme inhibitors containing a tetrazole ring, this moiety is particularly significant. The tetrazole ring is electron-rich and contains multiple nitrogen atoms that can act as hydrogen bond acceptors. nih.gov Its planar structure and pKa, which is similar to that of a carboxylic acid, allow it to act as a non-classical bioisostere, effectively mimicking the binding interactions of a carboxylate group. nih.gov

For example, in the molecular docking analysis of a tetrazole-containing derivative with the urease enzyme, the tetrazole nitrogen atoms were shown to form strong salt bridges with an arginine residue (ARG338) and hydrogen bonds with histidine residues (HIS322, HIS274, HIE221). nih.gov These specific, directed interactions anchor the ligand within the active site, leading to potent inhibition. Similarly, the inhibition of α-amylase by benzoic acid derivatives is driven primarily by hydrogen bonding and hydrophobic interactions between the compound and amino acid residues in the enzyme's active site. nih.gov This principle of specific molecular recognition underlies the inhibitory mechanisms discussed in the previous section.

Characterization of Antioxidant Mechanisms

Tetrazole derivatives have been recognized for their potential antioxidant properties. scispace.comkashanu.ac.ir The mechanism by which a compound neutralizes free radicals can typically be described by one of three primary pathways. The characterization of these mechanisms often involves a combination of in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and theoretical calculations using Density Functional Theory (DFT). researchgate.net

The three predominant antioxidant mechanisms are:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, quenching it. The feasibility of this pathway is primarily evaluated by calculating the Bond Dissociation Enthalpy (BDE). A lower BDE for an N-H or O-H bond indicates that the hydrogen atom can be more easily abstracted, signifying higher antioxidant activity via the HAT mechanism.

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the free radical to form a radical cation. This is followed by the transfer of a proton. The key thermodynamic parameters for this pathway are the Ionization Potential (IP), which relates to the ease of electron donation, and the Proton Dissociation Enthalpy (PDE).

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of SET-PT. First, the antioxidant loses a proton to form an anion, followed by the transfer of an electron from the anion to the free radical. This pathway is assessed by calculating the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). Lower PA values are indicative of greater antioxidant potential through the SPLET mechanism.

Table 2: Theoretical Parameters for Characterizing Antioxidant Mechanisms

MechanismDescriptionKey Thermodynamic DescriptorsIndication of Higher Activity
Hydrogen Atom Transfer (HAT)Direct transfer of a hydrogen atom (H•) to a free radical.Bond Dissociation Enthalpy (BDE)Lower BDE value
Single Electron Transfer-Proton Transfer (SET-PT)An electron is transferred, followed by a proton transfer.Ionization Potential (IP), Proton Dissociation Enthalpy (PDE)Lower IP value
Sequential Proton Loss Electron Transfer (SPLET)A proton is lost, followed by an electron transfer.Proton Affinity (PA), Electron Transfer Enthalpy (ETE)Lower PA value

Compound Reference Table

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Amino 4 1h Tetrazol 1 Yl Benzoic Acid and Its Derivatives

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity, Separation, and Identification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive molecules like 2-amino-4-(1H-tetrazol-1-yl)benzoic acid. Its high resolution and sensitivity make it ideal for determining the purity of the compound and for separating it from any starting materials, by-products, or degradation products.

A typical HPLC method for a compound of this nature would likely employ a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in separating the main compound from impurities with different polarities. Detection is commonly achieved using a UV detector, as the aromatic and tetrazole rings in the molecule are expected to absorb UV light.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant advantage by coupling the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the definitive identification of this compound and its derivatives. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio of the resulting ions is measured. This provides the molecular weight of the compound, confirming its identity. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, aiding in the unequivocal identification of the molecule and the characterization of any unknown impurities.

While specific experimental data for this compound is not extensively available in published literature, the table below outlines a hypothetical set of parameters for an HPLC-MS method, based on the analysis of structurally similar compounds, such as other aminobenzoic acid isomers and tetrazole-containing pharmaceuticals.

ParameterValue
Chromatographic Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Ionization Mode Electrospray Ionization (ESI), Positive/Negative
Expected [M+H]⁺ Ion m/z 206.07
Expected [M-H]⁻ Ion m/z 204.05

This table presents a hypothetical HPLC-MS method for the analysis of this compound based on established methods for similar compounds.

Advanced Chromatographic and Spectroscopic Techniques for Quantitative Analysis

Beyond HPLC and LC-MS, a range of other advanced analytical techniques are crucial for the comprehensive quantitative analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the concentration of a substance without the need for a chemically identical reference standard. By integrating the signals of the target molecule's protons against a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved. For this compound, the distinct signals of the aromatic protons and the tetrazole proton in the ¹H NMR spectrum would be suitable for quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy is primarily used for the identification of functional groups within a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, C=C stretching of the aromatic ring, and vibrations associated with the tetrazole ring. While not typically a quantitative technique on its own, FTIR can be used for quantitative purposes with proper calibration.

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution, particularly for charged species. Given the acidic and basic functional groups in this compound, CE could provide a rapid and effective method for its separation and quantification, especially in complex matrices.

The following table summarizes the key spectroscopic features that would be anticipated for this compound, based on the known spectral data of its constituent functional groups.

Spectroscopic TechniqueExpected Key Features
¹H NMR - Signals in the aromatic region (approx. 7-8 ppm) for the benzene (B151609) ring protons.- A distinct singlet for the tetrazole ring proton (often > 9 ppm).- A broad signal for the amino group protons.- A broad signal for the carboxylic acid proton.
¹³C NMR - Signals for the aromatic carbons.- A signal for the tetrazole carbon.- A signal for the carboxylic acid carbonyl carbon (typically > 160 ppm).
FTIR (cm⁻¹) - N-H stretching (amino group): ~3300-3500- O-H stretching (carboxylic acid): ~2500-3300 (broad)- C=O stretching (carboxylic acid): ~1700-1725- C=C stretching (aromatic): ~1450-1600- Tetrazole ring vibrations: various bands in the fingerprint region.

This table outlines the expected spectroscopic characteristics for this compound based on the analysis of its functional groups and related molecular structures.

The collective application of these advanced analytical methodologies is indispensable for the thorough characterization and quantification of this compound and its derivatives, ensuring a deep understanding of its chemical properties and quality.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-amino-4-(1H-tetrazol-1-yl)benzoic acid, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves coupling a tetrazole moiety to a benzoic acid backbone. Key intermediates include halogenated benzoic acid derivatives (e.g., 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid) and reactive intermediates like acid chlorides. For example, reacting 4-aminobenzoic acid with 1H-tetrazole under nucleophilic substitution conditions can yield the target compound. Purification often employs recrystallization or chromatography .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks, with tetrazole protons appearing as singlet peaks (~8.5–9.5 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving hydrogen bonds (e.g., O–H⋯N) and π-π interactions. Dihedral angles between aromatic rings are critical for understanding molecular conformation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures reduce side reactions (e.g., tetrazole ring decomposition).
  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl2_2) enhances regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Monitoring via HPLC or TLC ensures reaction progress .

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 1H^1H NMR shifts with Density Functional Theory (DFT)-calculated values.
  • Tautomerism Analysis : Tetrazole rings can exhibit tautomeric shifts; variable-temperature NMR or X-ray diffraction clarifies dominant forms.
  • Dynamic Effects : Consider solvation and crystal-packing forces in simulations to align with experimental observations .

Q. What strategies resolve ambiguities in hydrogen bonding networks within crystal structures?

  • Methodological Answer :

  • High-Resolution X-ray Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Hydrogen Atom Refinement : Use SHELXL’s riding model or independent refinement for hydroxyl protons.
  • Interaction Analysis : Identify C–X⋯π (halogen-π) and π-π stacking (centroid distances < 4.0 Å) using software like Mercury .

Q. What methodologies assess the compound’s biological activity in drug discovery?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like PPARγ (Peroxisome Proliferator-Activated Receptor gamma) using competitive binding assays.
  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes, focusing on tetrazole and carboxylate interactions.
  • In Vivo Studies : Evaluate glucose-lowering effects in diabetic models, referencing known tetrazole bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.